5-Bromo-2,3-dimethoxybenzaldehyde
CAS No.: 71295-21-1
Cat. No.: VC21308542
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71295-21-1 |
---|---|
Molecular Formula | C9H9BrO3 |
Molecular Weight | 245.07 g/mol |
IUPAC Name | 5-bromo-2,3-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |
Standard InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)C=O)Br |
Canonical SMILES | COC1=CC(=CC(=C1OC)C=O)Br |
Introduction
Physical and Chemical Properties
5-Bromo-2,3-dimethoxybenzaldehyde is a crystalline compound that appears as a yellow powder with defined physicochemical characteristics. The compound has a molecular formula of C9H9BrO3 and a formula weight of 245.07 . Its structure consists of a benzene ring with three key substitutions: a bromine atom at the 5-position, methoxy groups at positions 2 and 3, and an aldehyde group.
Basic Properties
The physical properties of 5-Bromo-2,3-dimethoxybenzaldehyde include a melting point range of 81-84°C as documented in literature . This melting point range is an important parameter for confirming the purity of synthesized samples. The compound is typically soluble in organic solvents such as dichloromethane, which is commonly used for recrystallization and obtaining pure crystals for X-ray diffraction studies .
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 5-Bromo-2,3-dimethoxybenzaldehyde, with varying degrees of efficiency and complexity.
Direct Bromination of 2,3-Dimethoxybenzaldehyde
One common method for synthesizing 5-Bromo-2,3-dimethoxybenzaldehyde utilizes N-bromosuccinimide (NBS) as the brominating agent with 2,3-dimethoxybenzaldehyde as the starting material . This approach has been reported to yield moderate to good results, with yields around 53%. This direct bromination is relatively straightforward but may result in position selectivity challenges that need to be addressed through careful reaction condition optimization.
Two-Step Synthesis from o-Vanillin
A more selective approach involves a two-step synthesis starting from o-vanillin (3-methoxy-2-hydroxybenzaldehyde). This method begins with the bromination of o-vanillin to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by methylation of the hydroxyl group using methyl iodide . The specific procedure described in the literature involves:
-
Reaction of o-vanillin with bromine in glacial acetic acid in the presence of sodium acetate
-
Extraction and purification to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde with a high yield (97%)
-
Subsequent methylation with methyl iodide to produce the target compound
This detailed procedure has been documented as follows:
"To a reaction mixture containing o-vainillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) was added. After 1 h, the solvent was removed under reduced pressure and the residue was washed with water and extracted with dichloromethane. The organic extract was washed with 2% Na2CO3 and water and then dried over MgSO4."
The resulting intermediate can be characterized by its pale yellow crystalline appearance with a melting point of 124-126°C and verified through spectroscopic techniques including 1H NMR and 13C NMR .
Structural Characteristics
The molecular structure of 5-Bromo-2,3-dimethoxybenzaldehyde has been thoroughly investigated using X-ray crystallography and computational methods, providing detailed insights into its spatial arrangement and electronic distribution.
Crystal Structure
X-ray diffraction studies have revealed that 5-Bromo-2,3-dimethoxybenzaldehyde crystallizes in the space group P21/c, a monoclinic crystal system . This crystallographic arrangement influences the compound's physical properties and intermolecular interactions in the solid state. The crystal packing exhibits specific patterns that are stabilized by various non-covalent interactions, particularly C-H⋯O hydrogen bonds .
Molecular Geometry and Conformation
Molecular Interactions and Theoretical Studies
The behavior and properties of 5-Bromo-2,3-dimethoxybenzaldehyde at the molecular level have been extensively studied using computational methods and surface analysis techniques.
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to investigate the intermolecular interactions in crystalline 5-Bromo-2,3-dimethoxybenzaldehyde. This technique helps visualize and quantify the various contact types that contribute to crystal packing. Research has shown that 5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) exhibits different interaction patterns compared to its positional isomer 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) .
The bromine substitution at the 5-position affects the intermolecular interaction landscape by decreasing H⋯H and C⋯H contacts while increasing specific interactions involving the bromine atom . These differences in the contact profile contribute to the unique packing arrangements and macroscopic properties of the compound.
Quantum Mechanical Studies
Quantum mechanical calculations using density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level have provided valuable information about the electronic structure and properties of 5-Bromo-2,3-dimethoxybenzaldehyde . These computational studies have examined:
-
Frontier molecular orbitals (HOMO and LUMO), which play crucial roles in determining reactivity patterns
-
Molecular electrostatic potential (MEP) maps, visualizing charge distribution across the molecule
-
Natural bond orbital (NBO) analysis, providing insights into hyperconjugation and electronic stabilization effects
Comparative studies between 5-BRB, 6-BRB, and unbrominated 2,3-dimethoxybenzaldehyde have revealed that "the kinetic stability occurs in the increasing order 6-BRB < 5-BRB < 2,3-DMB" . This suggests that the position of bromine substitution has a significant impact on molecular stability and reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis has been applied to investigate the nature and strength of intermolecular interactions in crystalline 5-Bromo-2,3-dimethoxybenzaldehyde. This approach provides quantitative metrics for bond critical points and interaction energies, offering a deeper understanding of the forces that stabilize the crystal structure .
The topological parameters obtained through QTAIM have been particularly useful for comparing the interaction intensities between different molecular arrangements, contributing to our understanding of structure-property relationships in this compound .
Optical and Electronic Properties
The presence of a bromine atom significantly influences the optical and electronic characteristics of 5-Bromo-2,3-dimethoxybenzaldehyde, making it an interesting candidate for various applications in materials science.
Linear Optical Properties
Studies comparing 5-Bromo-2,3-dimethoxybenzaldehyde with related compounds have investigated its linear optical properties, including absorption and emission profiles . These properties are influenced by the electronic effects of the bromine substituent, which modifies the conjugation within the aromatic system and affects the energy gaps between electronic states.
Nonlinear Optical Properties
One of the most notable findings regarding 5-Bromo-2,3-dimethoxybenzaldehyde relates to its third-order nonlinear optical (NLO) properties. Research has shown that "the bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-DMB, with theoretical predictions of... 83.15 ×10−22 (m/V)2 for 5-BRB" .
This enhanced nonlinear optical response makes 5-Bromo-2,3-dimethoxybenzaldehyde a promising candidate for applications in photonic devices, optical switching, and other advanced optical technologies. The superiority of these values compared to other organic crystals suggests potential practical applications in NLO materials .
Applications and Biological Activities
5-Bromo-2,3-dimethoxybenzaldehyde serves as a versatile building block in organic synthesis and exhibits promising biological activities that warrant further investigation.
Synthetic Applications
As a functionalized benzaldehyde, 5-Bromo-2,3-dimethoxybenzaldehyde finds extensive use in organic synthesis. It serves as a key intermediate in the preparation of:
-
Flavonoid derivatives, which are important compounds with diverse biological activities
-
Chalcone derivatives with documented antimicrobial properties
-
Coenzyme Q analogues, with potential applications in bioenergetics and medicine
The presence of both the aldehyde group and the bromine atom makes this compound particularly valuable in cross-coupling reactions like Suzuki and Heck couplings, allowing for further functionalization of the aromatic ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume